molecular formula C14H12ClNO3S B2538514 (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide CAS No. 1445763-28-9

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

Cat. No. B2538514
CAS RN: 1445763-28-9
M. Wt: 309.76
InChI Key: AYTMJWLECLTGEU-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. The compound is also known as NSC-719239 and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

One of the notable applications of compounds related to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is in the field of anticancer research. The study by Gul et al. (2016) reports the synthesis of related compounds and their potent cytotoxic activity against various cancer cell lines, highlighting their potential as novel anticancer agents. These compounds exhibited significant tumor selectivity and potency selectivity expression values, suggesting their effectiveness in targeting cancer cells (Gul et al., 2016).

Carbonic Anhydrase Inhibition

Another application is related to carbonic anhydrase inhibition. The same study by Gul et al. (2016) found that synthesized sulfonamide compounds, including structures similar to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide, showed good inhibition profiles on human carbonic anhydrase IX and XII. These findings suggest potential therapeutic uses for conditions where carbonic anhydrase activity plays a role (Gul et al., 2016).

Microtubule-Targeted Anticancer Agents

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, revealing their potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These compounds, akin to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide, disrupted microtubule formation, indicating their mechanism of action and potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Enzyme Inhibition

Aziz‐ur‐Rehman et al. (2014) investigated N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which are structurally related to the compound . These derivatives showed significant enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, suggesting applications in conditions where enzyme inhibition is beneficial (Aziz‐ur‐Rehman et al., 2014).

Photovoltaic Efficiency

Sun et al. (2012) investigated the treatment of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with co-solvents, including components similar to (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide. Their research revealed significant improvement in the photovoltaic efficiency of polymer solar cells, pointing towards potential applications in the field of renewable energy (Sun et al., 2012).

Photoluminescent Properties

Sierra et al. (2004) synthesized a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, related to the compound . They found that this polymer showed photoluminescent properties, suggesting its use in applications requiring light emission or detection (Sierra et al., 2004).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-12-6-4-11(5-7-12)8-9-20(18,19)16-13-2-1-3-14(17)10-13/h1-10,16-17H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTMJWLECLTGEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethene-1-sulfonamide

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